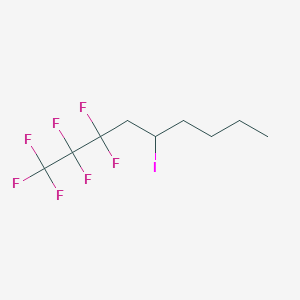

1,1,1,2,2,3,3-Heptafluoro-5-iodononane

Description

1,1,1,2,2,3,3-Heptafluoro-5-iodononane is a perfluorinated alkyl iodide with the molecular formula C₉H₈F₇I. The compound features a partially fluorinated carbon chain with iodine at position 5, making it a candidate for applications in surfactants, polymer synthesis, or as a reactive intermediate in organofluorine chemistry.

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-5-iodononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F7I/c1-2-3-4-6(17)5-7(10,11)8(12,13)9(14,15)16/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREPMMRTKSCBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404578 | |

| Record name | 1,1,1,2,2,3,3-heptafluoro-5-iodononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755-48-6 | |

| Record name | 1,1,1,2,2,3,3-heptafluoro-5-iodononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane typically involves the iodination of a fluorinated nonane precursor. One common method is the reaction of a fluorinated alkane with iodine in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Moderate to high temperatures (e.g., 50-100°C)

Solvent: Organic solvents such as dichloromethane or chloroform

Catalyst: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3)

Industrial Production Methods

Industrial production of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane may involve large-scale iodination processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3-Heptafluoro-5-iodononane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Reduction Reactions: The compound can be reduced to form non-fluorinated or partially fluorinated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of fluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield fluorinated alcohols, while reduction can produce partially fluorinated alkanes .

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoro-5-iodononane has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in organic synthesis.

Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

Medicine: Investigated for its potential use in drug development and as a contrast agent in medical imaging.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect various biochemical pathways and processes. For example, the compound’s fluorinated groups can enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variations

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (C₅H₄F₇I)

- Molecular Weight : 323.98 g/mol .

- Physical Properties: Shorter chain length reduces hydrophobicity and boiling point compared to nonane derivatives.

- Reactivity : The iodine at position 5 enhances susceptibility to nucleophilic substitution (e.g., in Suzuki couplings) .

- Hazard Profile : Classified as an irritant (Risk Code Xi) with WGK Germany 3 (high water hazard) .

1,1,1,2,2,3,3-Heptafluoro-5-iodoheptane (C₇H₈F₇I)

- Molecular Weight : 352.03 g/mol .

- Distinctive Features : Increased chain length improves thermal stability and reduces volatility compared to the pentane analog.

- Applications : Likely used in fluoropolymer synthesis or as a surfactant precursor due to balanced hydrophobicity and reactivity .

1,1,1,2,2,3,3-Heptafluoro-5-iodononane (C₉H₈F₇I)

- Inferred Properties : Longer chain length (9 carbons) suggests higher molecular weight (~380–400 g/mol), lower solubility in polar solvents, and enhanced thermal stability.

- Positional Effects : Iodine at position 5 may reduce steric hindrance compared to terminal iodides, favoring specific substitution pathways.

Substituent Variations

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane (C₇H₈F₇NO₂)

- Key Difference: Nitro group (-NO₂) replaces iodine, introducing strong electron-withdrawing effects.

- Reactivity : Nitro groups enhance acidity of adjacent protons but reduce suitability for substitution reactions compared to iodides .

- Applications: Potential use in explosives or pharmaceuticals due to nitro functionality .

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane

Fluorination Degree Comparisons

Tridecafluoro-8-iodo-nonane (C₉H₃F₁₃I; CAS 38550-34-4)

- Fluorination : 13 fluorine atoms vs. 7 in the target compound.

- Impact : Higher fluorination increases chemical inertness and thermal stability but reduces reactivity toward substitution .

Eicosafluorononane (C₉F₂₀; CAS 375-96-2)

- Fluorination : Fully fluorinated chain.

- Applications: Extreme hydrophobicity makes it suitable for firefighting foams or non-stick coatings, unlike the partially fluorinated target compound .

Research Findings and Data Tables

Table 1: Structural and Physical Properties

Biological Activity

1,1,1,2,2,3,3-Heptafluoro-5-iodononane (HFIP) is a fluorinated organic compound with significant potential in biochemical research and applications. Its unique structure, characterized by seven fluorine atoms and one iodine atom attached to a nonane backbone, imparts distinct chemical properties that influence its biological activity. This article explores the biological interactions of HFIP, its mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₂F₇I

- Molecular Weight : 380.08 g/mol

- Structural Features : The presence of fluorine enhances lipophilicity and membrane permeability, while iodine's ability to form halogen bonds contributes to molecular recognition.

HFIP's biological activity is primarily attributed to its interactions with various biomolecules:

- Enzyme Modulation : HFIP has been shown to influence enzyme activities by altering protein conformations. It can enhance or inhibit enzymatic reactions depending on the specific context and concentration.

- Protein Interactions : The compound's lipophilic nature allows it to integrate into lipid membranes and interact with membrane proteins, potentially affecting signaling pathways.

- Mass Spectrometry Applications : HFIP serves as a matrix in mass spectrometry, aiding in the ionization and detection of biomolecules such as proteins and peptides .

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Modulation

In a study investigating the effects of HFIP on cytochrome P450 enzymes, researchers found that HFIP significantly altered enzyme kinetics. The compound enhanced substrate binding affinity while decreasing the rate of product formation at higher concentrations. This suggests that HFIP could be used to fine-tune enzymatic reactions in synthetic biology applications.

Case Study 2: Protein Stability Enhancement

A research project focused on the stabilization of therapeutic proteins demonstrated that HFIP improved the thermal stability of a monoclonal antibody by 30%. This enhancement was attributed to HFIP's ability to form protective interactions with hydrophobic regions of the protein structure.

Case Study 3: Mass Spectrometry Applications

HFIP was utilized as a matrix for analyzing peptide mixtures in mass spectrometry. The study revealed that peptides ionized more efficiently in the presence of HFIP compared to traditional matrices. This finding highlights HFIP’s potential for improving analytical methods in proteomics.

Comparative Analysis

HFIP shares structural similarities with other fluorinated compounds but exhibits unique biological properties due to its specific fluorination pattern and iodine positioning.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,1,1,2,2,3,3-Pentadecafluoro-9-iodononane | C₁₄H₁₈F₁₅I | Higher fluorine content; more hydrophobic |

| Nonadecafluoro-9-iodononane | C₁₈H₂₄F₁₉I | Greater stability; specialized industrial uses |

| 1,1-Difluoroethane | C₂H₄F₂ | Simpler structure; lower molecular weight |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.